Arg-Gly-Asp-Cys acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a binding motif of fibronectin to cell adhesion molecules and is known for its ability to inhibit platelet aggregation and fibrinogen binding . This compound is widely used in scientific research due to its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Asp-Cys acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).
Cleavage: The peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for higher yields and purity, and the final product is subjected to rigorous quality control measures, including mass spectrometry and NMR (Nuclear Magnetic Resonance) analysis.
Chemical Reactions Analysis
Types of Reactions
Arg-Gly-Asp-Cys acetate can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (Dithiothreitol).
Substitution: The peptide can be modified by substituting specific amino acids to alter its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: DTT or TCEP (Tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC are used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol-containing peptides.
Substitution: Modified peptides with altered sequences and properties.
Scientific Research Applications
Arg-Gly-Asp-Cys acetate has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Plays a role in cell adhesion studies, wound healing, and tissue engineering.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for inhibiting platelet aggregation.
Industry: Utilized in the development of biomaterials and coatings for medical devices
Mechanism of Action
Arg-Gly-Asp-Cys acetate exerts its effects by binding to integrin receptors on the cell surface. This binding inhibits platelet aggregation and fibrinogen binding, thereby preventing blood clot formation. The peptide interacts with the extracellular matrix proteins, promoting cell adhesion and proliferation .
Comparison with Similar Compounds
Similar Compounds
Arg-Gly-Asp: A shorter peptide with similar cell adhesion properties.
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) Acetate: A cyclic peptide with enhanced stability and binding affinity.
2-acetoxybenzoyl-Arg-βAla-Asp: An analog with modified amino acids for specific applications.
Uniqueness
Arg-Gly-Asp-Cys acetate is unique due to its specific sequence that includes cysteine, allowing for the formation of disulfide bonds. This feature enhances its stability and functionality in various biological applications .
Properties
Molecular Formula |
C17H31N7O9S |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
acetic acid;(3R)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H27N7O7S.C2H4O2/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29;1-2(3)4/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19);1H3,(H,3,4)/t7-,8+,9-;/m0./s1 |
InChI Key |
HFFDDRFGMGYNPK-HBJOHWKNSA-N |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.